molecular formula C7H8N4O B3048232 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 161793-06-2

5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3048232
CAS No.: 161793-06-2
M. Wt: 164.16 g/mol
InChI Key: RVOUCUWLVCIGJU-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and a triazole ring

Mechanism of Action

Target of Action

The primary target of the compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is the Genome polyprotein of the Hepatitis C virus genotype 1b . This protein plays a crucial role in the replication of the Hepatitis C virus.

Biochemical Pathways

The compound is involved in the biochemical pathway related to the replication of the Hepatitis C virus. By interacting with the Genome polyprotein, it potentially disrupts this pathway, leading to a decrease in viral replication .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibitory effect on the replication of the Hepatitis C virus. By disrupting the function of the Genome polyprotein, the compound may reduce the ability of the virus to replicate, thereby reducing viral load .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or medications could potentially interact with the compound, affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and action.

: DrugBank

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 5-methylfurfural with hydrazine hydrate to form the triazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of biomass-derived 5-methylfurfural as a starting material aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine is unique due to its combination of a furan ring and a triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUCUWLVCIGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475789
Record name 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161793-06-2
Record name 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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